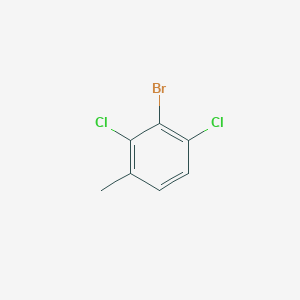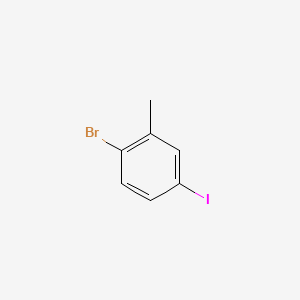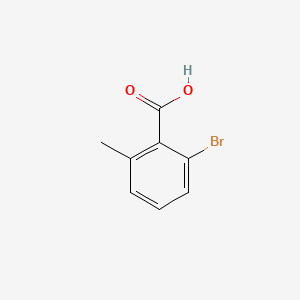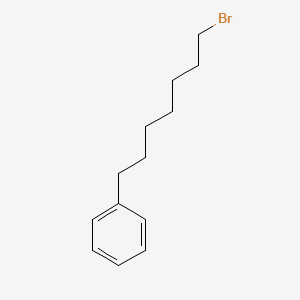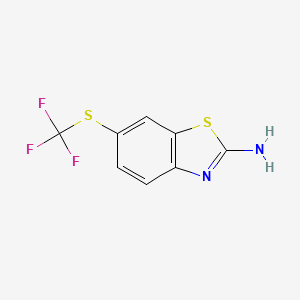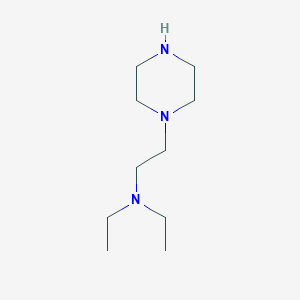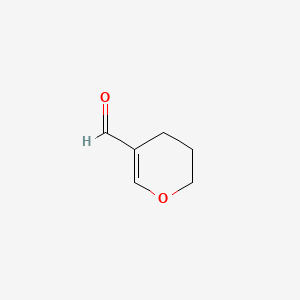
5-Bromo-2,4-difluoroanilina
Descripción general
Descripción
5-Bromo-2,4-difluoroaniline (5-Br-DFA) is an important organic fluorinated compound used in a variety of scientific and medical applications. It is also known as 5-bromo-2,4-difluorobenzene or 5-bromo-2,4-difluorophenyl amine. It is a colourless, odourless, and highly flammable liquid with a boiling point of 140-141°C. 5-Br-DFA is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It also finds application in the synthesis of liquid crystals and other materials. Furthermore, it is used as a catalyst in the synthesis of polymers, as well as in the production of dyes and pigments.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
5-Bromo-2,4-difluoroanilina: es un intermedio valioso en la investigación farmacéutica. Se utiliza en la síntesis de diversas moléculas farmacológicamente activas. Por ejemplo, su incorporación en compuestos puede mejorar su capacidad para unirse a receptores o enzimas específicos, lo que podría conducir al desarrollo de nuevos medicamentos .
Desarrollo Agroquímico
En la industria agroquímica, este compuesto sirve como precursor para la síntesis de herbicidas, fungicidas e insecticidas. Su estructura halogenada puede explotarse para crear compuestos que alteran las vías biológicas de las plagas y las malas hierbas, protegiendo así los cultivos y mejorando el rendimiento agrícola .
Ciencia de Materiales
La estructura química única del compuesto lo hace adecuado para crear materiales avanzados. Se puede utilizar para desarrollar nuevos polímeros con propiedades específicas como una mayor estabilidad térmica o resistencia química, que son valiosas en diversas aplicaciones industriales .
Síntesis Química
This compound: se utiliza ampliamente en la síntesis química como un bloque de construcción. Sus grupos reactivos de bromo y amina lo convierten en un reactivo versátil para construir moléculas orgánicas complejas a través de diversas reacciones de acoplamiento .
Química Orgánica
En química orgánica, se utiliza para la síntesis de tintes, pigmentos y otros compuestos aromáticos. Su capacidad para sufrir reacciones de sustitución electrofílica permite a los químicos introducir diversos grupos funcionales, alterando las propiedades físicas y químicas de los compuestos resultantes .
Química Analítica
Este compuesto puede utilizarse como material estándar o de referencia en química analítica. Ayuda en la calibración de instrumentos y el desarrollo de métodos analíticos, como HPLC y espectrometría de masas, que son cruciales para el control de calidad y la investigación en los campos ambiental y bioquímico .
Safety and Hazards
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 5-Bromo-2,4-difluoroaniline can be influenced by various environmental factors . These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2,4-difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and fluorination reactions, leading to the production of halogenated aromatic compounds. These interactions are crucial for the development of pharmaceuticals and agrochemicals, where 5-Bromo-2,4-difluoroaniline serves as a building block for more complex molecules .
Cellular Effects
The effects of 5-Bromo-2,4-difluoroaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Bromo-2,4-difluoroaniline can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-difluoroaniline exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, 5-Bromo-2,4-difluoroaniline can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus modulating the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-difluoroaniline can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that 5-Bromo-2,4-difluoroaniline can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-difluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 5-Bromo-2,4-difluoroaniline can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
5-Bromo-2,4-difluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for the detoxification and elimination of 5-Bromo-2,4-difluoroaniline from the body .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,4-difluoroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 5-Bromo-2,4-difluoroaniline can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-difluoroaniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications. This localization is crucial for its activity and function, as it allows 5-Bromo-2,4-difluoroaniline to interact with its intended molecular targets within the cell .
Propiedades
IUPAC Name |
5-bromo-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCUAASVCIWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382563 | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-92-6 | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
